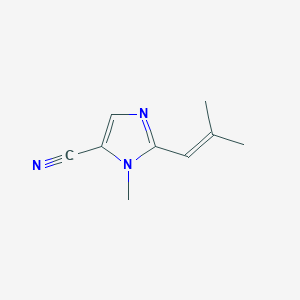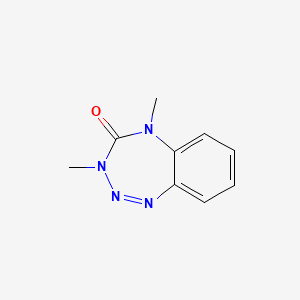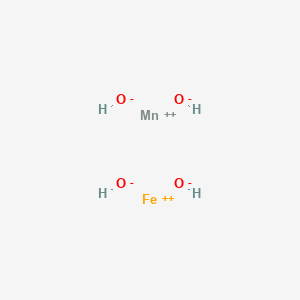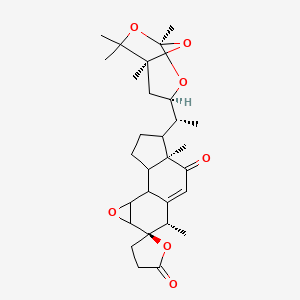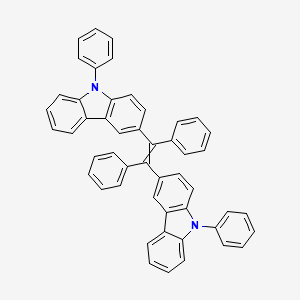
3,3'-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) is an organic compound that features a central 1,2-diphenylethene (stilbene) linkage with two 9-phenyl-9H-carbazole groups. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,2-bis(4-bromophenyl)ethene with 9-phenyl-9H-carbazole-3-boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Suzuki-Miyaura cross-coupling reaction to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) has several scientific research applications:
Wirkmechanismus
The mechanism by which 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) exerts its effects is primarily through its photophysical properties. The compound can absorb light and re-emit it, making it useful in applications like bio-imaging and OLEDs. The molecular targets and pathways involved include interactions with light and energy transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylethene (TPE): Known for its aggregation-induced emission properties.
1,2-Bis(diphenylphosphino)ethane (DPPE): Used in coordination chemistry and catalysis.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Another derivative of diphenylethene with different functional groups.
Uniqueness
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) is unique due to its combination of a stilbene core with carbazole groups, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence and light emission.
Eigenschaften
CAS-Nummer |
132808-93-6 |
|---|---|
Molekularformel |
C50H34N2 |
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
3-[1,2-diphenyl-2-(9-phenylcarbazol-3-yl)ethenyl]-9-phenylcarbazole |
InChI |
InChI=1S/C50H34N2/c1-5-17-35(18-6-1)49(37-29-31-47-43(33-37)41-25-13-15-27-45(41)51(47)39-21-9-3-10-22-39)50(36-19-7-2-8-20-36)38-30-32-48-44(34-38)42-26-14-16-28-46(42)52(48)40-23-11-4-12-24-40/h1-34H |
InChI-Schlüssel |
LZRVDASTQVVTBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


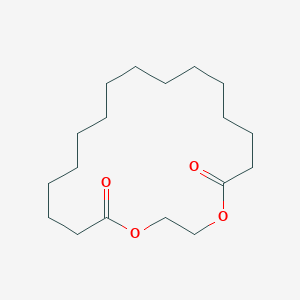

![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)
